2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide
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Overview
Description
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide is a complex organic compound with a unique structure that includes multiple methyl groups and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide typically involves multistep organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as palladium or cobalt complexes and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound shares structural similarities but differs in its functional groups and applications.
4-(4-Methylphenyl)-2,26,2-terpyridine: Another compound with a similar aromatic structure but different functional groups and uses.
2-Methylpropanamide: A simpler compound with a similar core structure but fewer functional groups.
Uniqueness
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14(2)23(28)24-22-20(18-10-6-15(3)7-11-18)21(27)17(5)25-26(22)19-12-8-16(4)9-13-19/h6-14H,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIYUQLEPWFOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC=C(C=C3)C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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